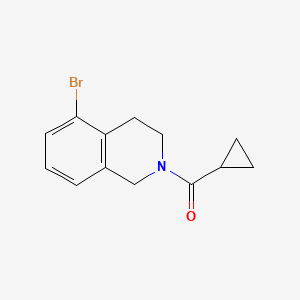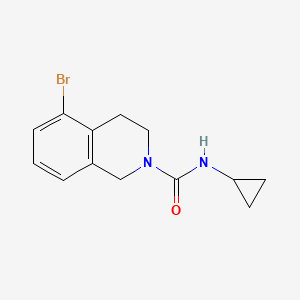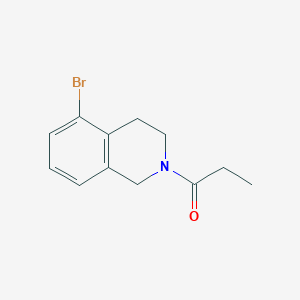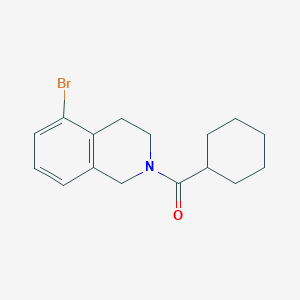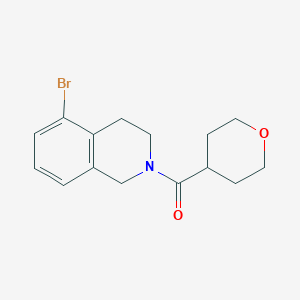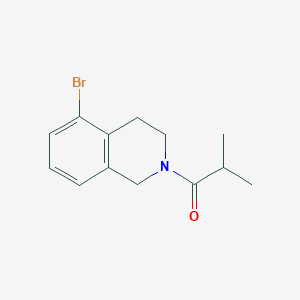
1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C14H18BrNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one typically involves the following steps:
Bromination: The starting material, 3,4-dihydroisoquinoline, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding 5-amino derivative using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Oxidation Reactions: Oxidation of the compound can lead to the formation of the corresponding ketone or carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: 5-substituted isoquinoline derivatives.
Reduction: 5-amino-3,4-dihydroisoquinoline derivatives.
Oxidation: Ketone or carboxylic acid derivatives.
Scientific Research Applications
1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly in the field of oncology and neurology[][4].
Material Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3,4-dihydroisoquinoline-2-carboxylic acid tert-butyl ester: A closely related compound with similar structural features but different functional groups.
6-Bromo-3,4-dihydroisoquinoline-2-carboxylic acid tert-butyl ester: Another analog with the bromine atom at the 6-position instead of the 5-position.
Uniqueness
1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(5-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9(2)13(16)15-7-6-11-10(8-15)4-3-5-12(11)14/h3-5,9H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLRKCPAANMPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
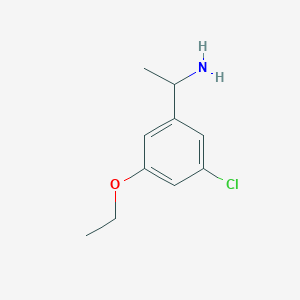
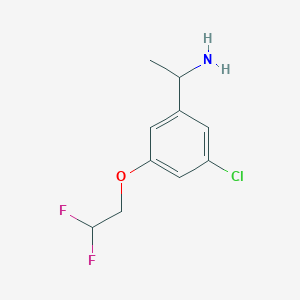
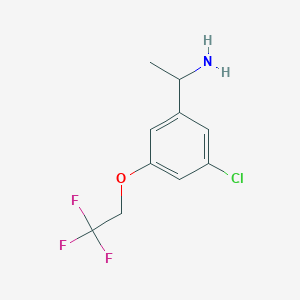
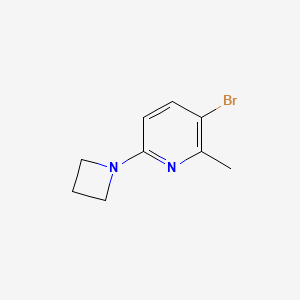
![8-Fluoro-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8158146.png)
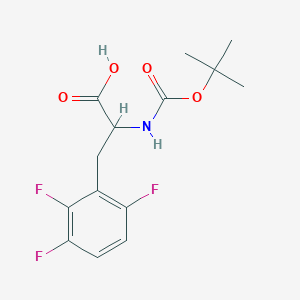
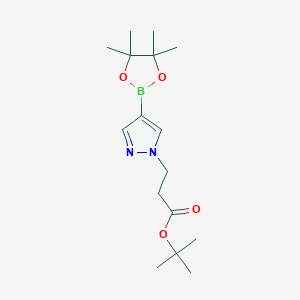

![{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B8158169.png)
